
2,6-ジメチル-4-(3-ニトロフェニル)ピリジン-3,5-ジカルボン酸モノメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicardipine Related Compound 2 is a chemical compound with the molecular formula C16H14N2O6. This compound is known for its unique structure, which includes a pyridine ring substituted with dimethyl, nitrophenyl, and dicarboxylic acid ester groups. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
科学的研究の応用
Nicardipine Related Compound 2 has several scientific research applications:
作用機序
Target of Action
Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker
Pharmacokinetics
The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
生化学分析
Biochemical Properties
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . By binding to these channels, it inhibits the influx of calcium ions, which can affect various cellular processes. Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Cellular Effects
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester on cells are diverse and depend on the cell type and contextFor example, its interaction with calcium channels can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester may impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester exerts its effects through several mechanisms. One key mechanism is its ability to bind to calcium channels, thereby inhibiting calcium ion influx . This inhibition can lead to downstream effects on various cellular processes that depend on calcium signaling. Additionally, the compound may interact with specific enzymes, either inhibiting or activating their activity, which can result in changes in metabolic pathways and gene expression . These interactions highlight the compound’s potential as a modulator of cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cardiovascular function and reduced oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicardipine Related Compound 2 typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Nicardipine Related Compound 2.
化学反応の分析
Types of Reactions
Nicardipine Related Compound 2 undergoes various chemical reactions, including:
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2,6-Dimethyl-4-(3-aminophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-ethyl ester
- 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-(2-methoxyethyl)5-isopropyl ester
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl Ester
Uniqueness
Nicardipine Related Compound 2 is unique due to its specific ester group, which can influence its reactivity and biological activity
特性
IUPAC Name |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPPWLKFWCWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1242135.png)


![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
![(S)-2-{[5-((R)-2-Amino-3-mercapto-propylamino)-biphenyl-2-carbonyl]-amino}-4-methyl-pentanoic acid](/img/structure/B1242144.png)
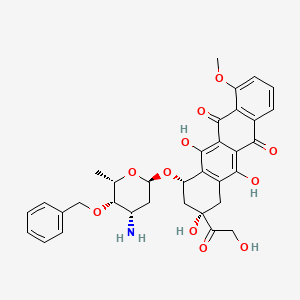
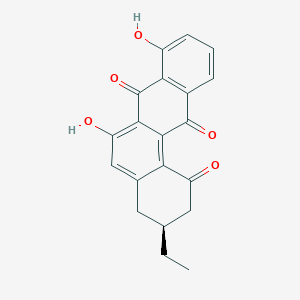
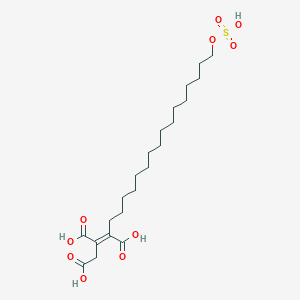
![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)
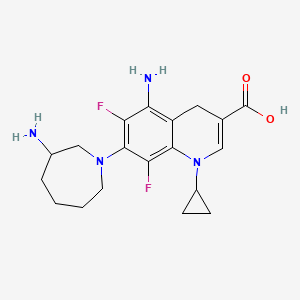
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
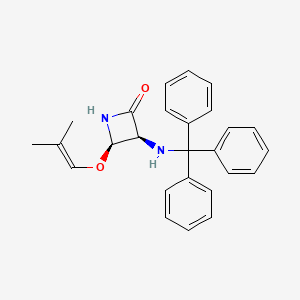
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
